molecular formula C25H26N6O4 B2967184 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1115959-93-7

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2967184
CAS No.: 1115959-93-7
M. Wt: 474.521
InChI Key: VLJJOHBTWGQVGR-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a triazolopyrazine core, and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the piperazine derivative. This intermediate is then subjected to cyclization reactions to form the triazolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. This interaction can influence signaling pathways involved in smooth muscle contraction, cardiovascular function, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one apart is its unique combination of functional groups and structural features, which contribute to its specific binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-18-7-9-19(10-8-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)20-5-3-4-6-21(20)34-2/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJJOHBTWGQVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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